molecular formula C13H21ClN2O2 B1527508 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride CAS No. 1236256-43-1

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride

Cat. No. B1527508
CAS RN: 1236256-43-1
M. Wt: 272.77 g/mol
InChI Key: WFCZYTGFJCYZQK-UHFFFAOYSA-N
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Description

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride (2-AHPPH) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as aminopropanamides, which are characterized by their ability to form hydrogen bonds with other molecules. 2-AHPPH has been found to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-tumor properties. In addition, 2-AHPPH has been studied for its potential to act as an inhibitor of enzymes and for its ability to bind to specific receptors.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The compound 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is related to research on β-hydroxy-α-amino acids, demonstrating its relevance in the asymmetric synthesis from α-hydroxy-β-amino esters. This process involves intricate steps, including aminohydroxylation and regioselective ring-opening, to produce enantiopure β-hydroxy-α-amino acids, highlighting the compound's utility in synthesizing complex amino acids with potential pharmaceutical applications (S. Davies et al., 2013).

Antifungal and Anticancer Research

  • Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides containing 2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide. This research underlines the compound's role in developing antifungal drugs, where its chemical structure contributes to understanding molecular properties and reactivity, which are critical for drug design processes (N. Flores-Holguín et al., 2019).

Immunomodulatory Effects

  • The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, which share structural similarities with this compound, reveal significant immunosuppressive activities. Such studies are fundamental in developing new immunomodulatory drugs, where the precise positioning of phenyl rings and hydroxyalkyl groups plays a crucial role in enhancing the compounds' efficacy and specificity (M. Kiuchi et al., 2000).

Synthetic Methodology Development

  • Research on functionalized amino acid derivatives, including those similar to this compound, has led to the synthesis of new pharmacophores for anticancer agent design. This area of study emphasizes the compound's potential as a building block for developing novel anticancer compounds, showcasing its versatility in medicinal chemistry applications (Vivek Kumar et al., 2009).

Biomedical Applications

  • The chemical modification of poly(3-hydroxybutyrate) (PHB) through functionalization with different amino compounds, including structures resembling this compound, demonstrates the compound's applicability in developing materials with antibacterial, antioxidant, and anticancer properties. This highlights its potential in creating novel biomaterials for various medical applications, from drug delivery systems to tissue engineering scaffolds (Mohamed A. Abdelwahab et al., 2019).

Safety and Hazards

“2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride” should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10(16)7-8-15-13(17)12(14)9-11-5-3-2-4-6-11;/h2-6,10,12,16H,7-9,14H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCZYTGFJCYZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C(CC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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